Regioisomeric Amide Positioning: 2-Carboxamide vs. Bioactive 3-Carboxamide THPP Scaffold
The target compound is a 2-carboxamide regioisomer, whereas the pharmacologically validated anti-tubercular THPP series exclusively bears the carboxamide at the 3-position. In the 3-carboxamide THPP series, the pyrimidine NH and 3-amide form a defined H-bonding network essential for MmpL3 target engagement, as demonstrated by SAR studies showing that methylation of the pyrimidine NH or modification of the 3-amide abolishes anti-Mtb activity [1]. The 2-carboxamide regioisomer presents an orthogonal hydrogen-bond donor/acceptor vector relative to the saturated pyrimidine ring, offering a strategic advantage for probing alternative binding pockets or generating target-selective libraries where 3-carboxamide analogs have already been exhausted. This regioisomeric difference is absolute: no 3-carboxamide THPP can reproduce the angular geometry of the 2-carboxamide substitution.
| Evidence Dimension | Carboxamide substitution position on pyrazolo[1,5-a]pyrimidine core |
|---|---|
| Target Compound Data | Position 2 carboxamide (pyrazole ring substitution) |
| Comparator Or Baseline | Standard anti-TB THPP lead series: position 3 carboxamide (pyrimidine-adjacent substitution) |
| Quantified Difference | Complete regioisomeric switch; 2-carboxamide is absent from the SAR of the 3-carboxamide anti-TB chemotype |
| Conditions | Comparison based on published SAR of THPP-3-carboxamide series in M. tuberculosis HTS and medicinal chemistry optimization (ACS Med. Chem. Lett. 2013) |
Why This Matters
For procurement decisions, this regioisomer enables exploration of chemical space complementary to that covered by the industrially optimized 3-carboxamide THPP library, avoiding redundancy in fragment screening collections.
- [1] K.A. Abraham, et al. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Med. Chem. Lett. 2013, 4 (5), 451–455. View Source
